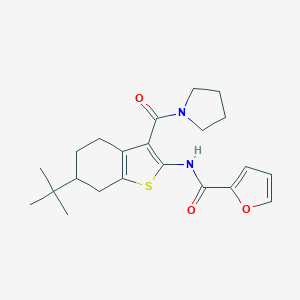![molecular formula C14H15N4O3+ B289495 1-[3-(2-Amino-3-nitroanilino)-3-oxopropyl]pyridinium](/img/structure/B289495.png)
1-[3-(2-Amino-3-nitroanilino)-3-oxopropyl]pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-Amino-3-nitroanilino)-3-oxopropyl]pyridinium is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ANP and is synthesized through a specific method that involves the reaction of 2-amino-3-nitroaniline and pyridine-3-carbaldehyde. ANP has been found to have various biochemical and physiological effects, making it a valuable tool for research in the fields of neuroscience, pharmacology, and biochemistry.
作用機序
ANP exerts its effects through the modulation of various enzymes and receptors in the body. ANP has been found to bind to certain enzymes, inhibiting or activating their activity. ANP has also been found to bind to certain receptors, modulating their activity and downstream signaling pathways.
Biochemical and Physiological Effects:
ANP has been found to have various biochemical and physiological effects in the body. ANP has been found to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. ANP has also been found to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
ANP has several advantages as a tool for scientific research. ANP is a relatively stable compound that is easy to synthesize and purify. ANP is also soluble in water and other polar solvents, making it easy to work with in the laboratory.
One limitation of ANP is that it has a relatively short half-life in the body, making it difficult to study its long-term effects. ANP is also a relatively new compound, and its effects on the body are not yet fully understood.
将来の方向性
There are several future directions for research on ANP. One area of research is the potential use of ANP as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer. Another area of research is the development of new drugs that target the enzymes and receptors modulated by ANP. Additionally, further studies are needed to fully understand the mechanisms of action of ANP and its effects on the body.
合成法
ANP is synthesized through a reaction between 2-amino-3-nitroaniline and pyridine-3-carbaldehyde. The reaction takes place in the presence of a catalyst, typically acetic acid, and is performed under reflux conditions. The resulting product is a yellow powder that is soluble in water and other polar solvents.
科学的研究の応用
ANP has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, ANP has been used as a tool to study the mechanisms of action of neurotransmitters and their receptors. ANP has also been studied for its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
In pharmacology, ANP has been used to study the effects of various drugs on the body. ANP has been found to have a modulatory effect on the activity of certain enzymes, making it a valuable tool for drug discovery and development.
In biochemistry, ANP has been used to study the interactions between proteins and nucleic acids. ANP has been found to bind to DNA and RNA, making it a useful tool for studying the structure and function of these molecules.
特性
分子式 |
C14H15N4O3+ |
|---|---|
分子量 |
287.29 g/mol |
IUPAC名 |
N-(2-amino-3-nitrophenyl)-3-pyridin-1-ium-1-ylpropanamide |
InChI |
InChI=1S/C14H14N4O3/c15-14-11(5-4-6-12(14)18(20)21)16-13(19)7-10-17-8-2-1-3-9-17/h1-6,8-9H,7,10,15H2/p+1 |
InChIキー |
FMVIXEGDZFLEBU-UHFFFAOYSA-O |
SMILES |
C1=CC=[N+](C=C1)CCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])N |
正規SMILES |
C1=CC=[N+](C=C1)CCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-tert-butyl-N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289413.png)
![N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289414.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289416.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289417.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289420.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289421.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide](/img/structure/B289424.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B289425.png)

![N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289431.png)
![N-{3-[(allylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289433.png)

![6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289435.png)